molecular formula C16H17N3O3 B2627423 n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide CAS No. 2134123-88-7

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide

Cat. No.: B2627423
CAS No.: 2134123-88-7
M. Wt: 299.33
InChI Key: ZDAQOKRBIUXBLP-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a benzoxazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where cyanoacetamides are used as key intermediates . The reaction conditions often involve the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various conditions such as solvent-free reactions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of dialkyl (1-cyanocyclohexyl)malonate, which undergoes decarbalkoxylation to yield the corresponding alkyl (1-cyanocyclohexyl)acetate. This intermediate is then transesterified with benzyl alcohol and hydrogenated to produce the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoxazine derivatives .

Scientific Research Applications

N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-10-16(7-2-1-3-8-16)19-15(21)11-5-4-6-12-14(11)22-9-13(20)18-12/h4-6H,1-3,7-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAQOKRBIUXBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C3C(=CC=C2)NC(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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